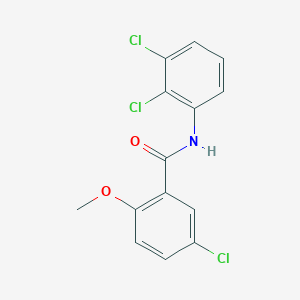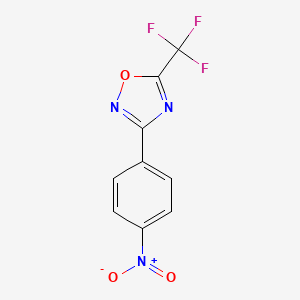![molecular formula C11H12N4O2S B5876076 methyl {[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5876076.png)
methyl {[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl {[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate, also known as MTA, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. MTA is a thioacetate derivative of 4H-1,2,4-triazole, which is a heterocyclic compound that contains three nitrogen atoms in its ring structure.
作用機序
Methyl {[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate is believed to exert its anti-cancer effects by inhibiting the activity of S-adenosyl-L-homocysteine hydrolase (SAHH), which is an enzyme that plays a crucial role in the metabolism of S-adenosylmethionine (SAM). SAM is involved in various cellular processes, including DNA methylation and protein synthesis. By inhibiting SAHH, methyl {[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate leads to a decrease in SAM levels, which ultimately results in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
methyl {[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, methyl {[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. methyl {[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate has also been shown to have anti-fungal properties by inhibiting the growth of Candida albicans, which is a common fungal pathogen.
実験室実験の利点と制限
One advantage of using methyl {[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. Additionally, methyl {[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate has been shown to have low toxicity in both in vitro and in vivo studies. However, one limitation of using methyl {[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate in lab experiments is that it can be difficult to obtain pure methyl {[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate due to its sensitivity to air and moisture.
将来の方向性
There are several potential future directions for research on methyl {[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate. One area of interest is the development of methyl {[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate derivatives that may have improved anti-cancer properties. Additionally, further studies are needed to fully understand the mechanism of action of methyl {[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate and its potential use in combination with other anti-cancer agents. Finally, research is needed to determine the optimal dosing and administration of methyl {[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate for use in cancer therapy.
合成法
Methyl {[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate can be synthesized through a multistep process that involves the reaction of 4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol with methyl iodide in the presence of a base. The resulting product is then purified through column chromatography to obtain pure methyl {[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate.
科学的研究の応用
Methyl {[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate has been studied for its potential use in cancer therapy. Research has shown that methyl {[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, methyl {[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate has been found to have anti-inflammatory and anti-fungal properties.
特性
IUPAC Name |
methyl 2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-15-10(8-4-3-5-12-6-8)13-14-11(15)18-7-9(16)17-2/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHVRWFMRAPNAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)OC)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl [(4-methyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-1,3-benzodioxol-5-yl-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5876009.png)

![4-isopropyl-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5876022.png)




![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B5876062.png)
![N-[4-(acetylamino)phenyl]-2-chloro-3-phenylacrylamide](/img/structure/B5876070.png)
![N-(2,4-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5876074.png)
![7-(2-fluorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5876077.png)
![methyl 2-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5876088.png)